3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound belongs to the pyrido-triazolo-pyrimidine class, characterized by a fused heterocyclic core structure. The molecule features a 2,4-dichlorophenyl group at the 3-position and a trifluoromethyl group at the 8-position, which are critical for modulating its physicochemical and pharmacological properties. Such structural motifs are common in medicinal chemistry for targeting adenosine receptors and kinase enzymes .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N6/c16-7-1-2-8(9(17)4-7)11-14-23-13(21)12-10(26(14)25-24-11)3-6(5-22-12)15(18,19)20/h1-5H,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVVZKGQDNGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has been shown to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase. This interaction involves binding to the active site of CDK2, which is confirmed through molecular docking simulations.
Cellular Effects
This compound has been found to have significant effects on various types of cells. It has been shown to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2. It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting CDK2/cyclin A2, which leads to alterations in cell cycle progression and the induction of apoptosis.
Temporal Effects in Laboratory Settings
It has been observed that the compound has suitable pharmacokinetic properties, which could suggest stability over time.
Biological Activity
The compound 3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine , with the CAS number 338420-39-6 , is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₅H₇Cl₂F₃N₆
- Molecular Weight : 399.16 g/mol
- Structural Features : The compound features a pyrido-triazolo-pyrimidine core structure with dichlorophenyl and trifluoromethyl substituents.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antimicrobial , antifungal , and anticancer properties. Below is a summary of significant findings:
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of triazole derivatives similar to this compound. For instance:
- Compounds with trifluoromethyl groups demonstrated enhanced antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .
- The compound's structural analogs showed significant inhibition against biofilm formation in pathogenic bacteria, indicating potential as an anti-biofilm agent .
Antifungal Activity
In vitro studies have shown that the compound exhibits antifungal properties:
- A related study indicated that triazole derivatives effectively inhibited ergosterol biosynthesis in fungi, which is crucial for their growth and survival . The specific efficacy of this compound in inhibiting fungal growth remains to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- In vitro assays revealed that derivatives of similar structures exhibited cytotoxic effects on cancer cell lines with IC₅₀ values significantly lower than standard chemotherapeutics like 5-FU .
- Notably, the presence of the dichlorophenyl group was associated with increased inhibitory activity against certain cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of electron-withdrawing groups such as trifluoromethyl and dichlorophenyl enhances the biological activity by improving solubility and bioavailability.
- Compounds bearing specific substituents showed improved selectivity towards cancer cell lines compared to others lacking these modifications .
Data Tables
| Biological Activity | Tested Compound | MIC/IC₅₀ (μg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | Triazole derivative | 0.125 - 8 | E. coli, S. aureus |
| Antifungal | Triazole derivative | Not specified | Various fungi |
| Anticancer | Similar derivative | < 40 | Various cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study on structural analogs demonstrated that compounds with similar triazole structures exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Research : Research focusing on pyrimidine derivatives indicated that specific modifications led to enhanced cytotoxicity against breast and colon cancer cell lines, suggesting promising avenues for therapeutic development.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidine compounds exhibit notable antifungal properties. Specifically, the compound has been evaluated against various fungal strains:
| Fungal Strain | Inhibition Rate (%) at 50 μg/ml |
|---|---|
| Botrytis cinerea | 96.76 - 100 |
| Sclerotinia sclerotiorum | 82.73 |
| Phomopsis sp. | 54.37 - 82.34 |
| Pyricutaria oryzae | 30.11 - 63.91 |
These results indicate that certain derivatives of this compound may be as effective as existing antifungal agents like tebuconazole .
Insecticidal Activity
The compound has also shown moderate insecticidal effects against agricultural pests:
| Insect Species | Activity Level at 500 μg/ml |
|---|---|
| Mythimna separata | Moderate |
| Spodoptera frugiperda | Moderate |
Although the insecticidal activity is lower compared to chlorantraniliprole, these findings suggest potential applications in pest management strategies .
Anticancer Properties
In vitro studies have indicated that the compound exhibits anticancer activities against several cancer cell lines:
| Cancer Cell Line | Activity Level at 5 μg/ml |
|---|---|
| PC3 (Prostate) | Moderate |
| K562 (Leukemia) | Moderate |
| HeLa (Cervical) | Moderate |
| A549 (Lung) | Moderate |
While the efficacy is lower than that of doxorubicin, the compound's unique structure may offer a basis for further development of novel anticancer therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido/Pyrazolo-Triazolo-Pyrimidine Derivatives
*Calculated from molecular formula.
Key Observations :
Pharmacological Activity
Activity Trends :
- Trifluoromethyl groups (target compound, ) enhance receptor binding via hydrophobic interactions and metabolic resistance .
- Dichlorophenyl substituents (target) may improve selectivity over mono-chloro analogs () due to increased steric bulk .
Physicochemical Properties
Q & A
Q. What are the validated synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multi-step heterocyclic annulation. A common approach involves:
- Step 1 : Condensation of a substituted pyrimidine precursor with a triazole-forming agent (e.g., hydroxylamine or nitrous acid) under acidic conditions.
- Step 2 : Introduction of the 2,4-dichlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Recrystallization from methanol or ethanol to improve purity, as demonstrated in analogous triazolopyrimidine syntheses (yield: ~60–75%; purity >95% by HPLC) .
Critical factors : Temperature control during cyclization (e.g., 100–120°C) and stoichiometric ratios of halogenated reagents to avoid side products.
Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Hydrogen bonding : N–H···N and C–H···F interactions between the amine group and trifluoromethyl substituents, as observed in structurally similar pyrazolotriazolopyrimidines (bond lengths: 2.8–3.1 Å) .
- π-π stacking : Offset stacking of aromatic rings (distance: 3.5–4.0 Å) contributes to lattice stability .
- Torsion angles : Dihedral angles between the pyrido and triazolo moieties (e.g., 5–15°) affect molecular planarity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., coupling constants for adjacent aromatic protons) .
- IR : Stretching vibrations at 1650–1680 cm (C=N) and 1250–1280 cm (C–F) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] with <2 ppm error .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Frontier molecular orbitals : The HOMO is localized on the triazolo-pyrimidine core, while the LUMO resides on the trifluoromethylpyrido moiety, suggesting electrophilic attack at the latter .
- Electrostatic potential maps : Regions of high electron density (e.g., amine group) correlate with hydrogen-bonding sites observed in SC-XRD .
- Reactivity indices : Global electrophilicity () values (~3.5 eV) indicate moderate reactivity toward nucleophiles .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Standardize assays (e.g., IC values) using internal controls (e.g., staurosporine for kinase inhibition) to minimize variability .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions with unrelated targets .
- Solubility correction : Account for DMSO concentration effects (<0.1% v/v) to avoid false negatives in cell-based assays .
Q. How does substitution at the 2,4-dichlorophenyl position modulate target binding?
Structure-activity relationship (SAR) studies on analogs show:
- Chlorine positioning : The 2,4-dichloro configuration enhances hydrophobic interactions with kinase ATP pockets (ΔΔG = −2.3 kcal/mol vs. mono-chloro derivatives) .
- Trifluoromethyl role : The CF group improves metabolic stability (t > 4 h in microsomal assays) by resisting oxidative degradation .
- Mutagenesis data : Ala-scanning of target proteins (e.g., EGFR T790M) confirms that the dichlorophenyl group fills a hydrophobic cleft critical for inhibition .
Q. What are the challenges in optimizing aqueous solubility for in vivo studies?
- LogP reduction : Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions, though this may reduce membrane permeability .
- Prodrug strategies : Phosphorylation or PEGylation of the amine group improves solubility while maintaining activity .
- Co-solvent systems : Use Cremophor EL or cyclodextrin-based formulations to achieve >1 mg/mL solubility without precipitation .
Methodological Notes
- Synthetic reproducibility : Always validate reaction conditions using TLC and in situ IR to monitor intermediate formation .
- Crystallization : Slow cooling (0.5°C/min) from methanol yields diffraction-quality crystals .
- Data interpretation : Cross-validate computational predictions with experimental SC-XRD and spectroscopic data to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
